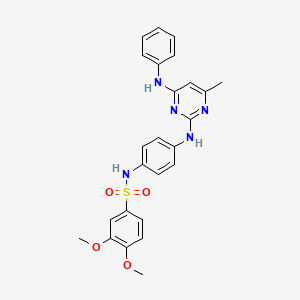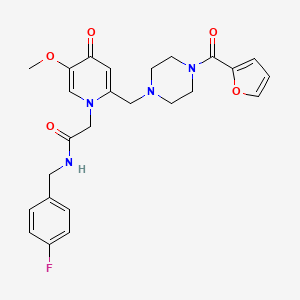![molecular formula C19H17BrN4O3S B11240191 5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240191.png)
5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a bromophenyl group, a morpholine ring, a furan ring, and a triazolothiazole core, making it a versatile molecule for chemical modifications and biological studies.
準備方法
The synthesis of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions to form the triazolothiazole ring.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a nucleophilic substitution reaction using a bromophenyl halide.
Incorporation of the Morpholine Ring: The morpholine ring is attached via a Mannich reaction, where the bromophenyl group acts as the electrophile.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolothiazole ring or other reducible functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives, such as:
特性
分子式 |
C19H17BrN4O3S |
|---|---|
分子量 |
461.3 g/mol |
IUPAC名 |
5-[(4-bromophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C19H17BrN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2 |
InChIキー |
SIFVSOCWLVYJOI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11240110.png)
![6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240119.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide](/img/structure/B11240124.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11240129.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240134.png)

![4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide](/img/structure/B11240142.png)
![N-[3-(acetylamino)phenyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11240161.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide](/img/structure/B11240163.png)


![2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11240174.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11240176.png)
![(5-bromofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B11240180.png)
